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The Claisen rearrangement, a cornerstone of synthetic organic chemistry, involves the[1][1]-

sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[2]

This seemingly straightforward transformation proceeds through a highly ordered, cyclic

transition state, the nature of which has been a subject of extensive theoretical investigation.

Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate

electronic and geometric features of this fleeting intermediate. This guide provides a

comparative overview of key findings from various DFT studies, offering researchers valuable

insights into the factors governing this rearrangement.

Energetic Landscape of the Rearrangement
A central focus of DFT studies on the allyl vinyl ether rearrangement is the accurate prediction

of the activation energy (ΔG‡ or ΔE‡), which dictates the reaction rate. Different levels of

theory and basis sets have been employed to model this energetic barrier. A comparison of

calculated activation energies from various studies reveals a general consensus, albeit with

some variations depending on the computational methodology.

For instance, DFT calculations have been utilized to compare the activation barrier of the

neutral pathway with catalyzed pathways. In one study, the neutral rearrangement was found to

have a significantly higher activation barrier (ΔG‡ = 28.9 kcal/mol) compared to a cationic

pathway (ΔG‡ = 13.6 kcal/mol), highlighting the substantial rate acceleration achievable

through catalysis.[3] Another study employing the B3LYP functional predicted an activation

barrier of 39.7 kcal mol−1 for the Claisen rearrangement of allyl phenyl ether.[4] The choice of

functional and basis set can influence the predicted barrier heights. For example, transition
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structures have been located using the Hartree-Fock method with the 6-31G* basis set, with

energies subsequently refined using MP2 single points and B3LYP/6-31G* calculations.[5]

Level of Theory Basis Set
Calculated
Activation Energy
(kcal/mol)

Reference

B3LYP 6-311G**
Not specified in

snippet
[1]

B3LYP 6-31G
39.7 (for allyl phenyl

ether)
[4]

Not specified Not specified 28.9 (neutral pathway) [3]

Not specified Not specified
13.6 (cationic

pathway)
[3]

HF -> MP2/B3LYP 6-31G Varies with substituent [5]

Table 1: Comparison of Calculated Activation Energies for Allyl Vinyl Ether Rearrangement

from Various DFT Studies.

The Geometry of the Transition State
DFT calculations provide a detailed picture of the transition state geometry, revealing the extent

of bond breaking and bond formation. The Claisen rearrangement is known to proceed through

a concerted mechanism involving a six-membered cyclic transition state.[6] Most studies

concur that a chair-like conformation is the preferred transition state geometry for open-chain

systems.[7]

Key geometric parameters that characterize the transition state include the lengths of the

breaking C-O bond and the forming C-C bond. These bond lengths offer insights into the

synchronous or asynchronous nature of the bond reorganization process. Optimized transition

state geometries have been reported at various levels of theory, including B3LYP, MP2, and

MP4(SDQ).[8] Substituents on the allyl vinyl ether scaffold can influence the transition state

geometry and, consequently, the activation barrier.[5]
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Level of
Theory

Basis Set
C-O Bond
Length (Å)

C-C Bond
Length (Å)

Reference

B3LYP Not specified
Not specified in

snippet

Not specified in

snippet
[8]

MP2 Not specified
Not specified in

snippet

Not specified in

snippet
[8]

MP4(SDQ) Not specified
Not specified in

snippet

Not specified in

snippet
[8]

Table 2: Comparison of Key Transition State Bond Lengths from Different Computational

Methods. (Note: Specific values were not available in the provided search snippets and would

require consulting the full research papers).

Experimental and Computational Protocols
The accuracy of DFT predictions is intrinsically linked to the chosen computational

methodology. The following outlines a typical protocol for studying the transition state of the

allyl vinyl ether rearrangement using DFT.

Computational Details:

Software: Gaussian suite of programs is commonly used for such calculations.[4]

Method: The B3LYP functional, a hybrid functional, is frequently employed due to its balance

of accuracy and computational cost.[1][5] Other functionals and ab initio methods like MP2

are also utilized.[5][8]

Basis Set: The Pople-style basis set 6-31G* is a common choice for geometry optimizations,

while larger basis sets like 6-311+G(d,p) may be used for more accurate energy calculations.

[4][5]

Transition State Location: Transition states are located using optimization algorithms like the

Berny algorithm to find a first-order saddle point on the potential energy surface. This is often

confirmed by the presence of a single imaginary frequency in the vibrational analysis.
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Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the located transition state

connects the reactant and product, an IRC calculation is typically performed.[4]

Solvent Effects: To model reactions in solution, continuum solvation models like the Self-

Consistent Reaction Field (SCRF) method can be employed.[5]

Visualizing the Computational Workflow and
Energetics
To better understand the process of a DFT study and the energetic relationships, the following

diagrams are provided.
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Caption: Workflow for a typical DFT study of the allyl vinyl ether rearrangement.
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Caption: Logical relationship of key energetic parameters in the rearrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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